5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride

Catalog No.
S14378131
CAS No.
40945-50-4
M.F
C9H11ClO3
M. Wt
202.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbo...

CAS Number

40945-50-4

Product Name

5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride

IUPAC Name

5,6,6-trimethyl-2-oxo-3H-pyran-4-carbonyl chloride

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

InChI

InChI=1S/C9H11ClO3/c1-5-6(8(10)12)4-7(11)13-9(5,2)3/h4H2,1-3H3

InChI Key

CAQCIHWKIDZBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=O)OC1(C)C)C(=O)Cl

5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride is a chemical compound characterized by a pyran ring structure, which includes a carbonyl chloride functional group and three methyl substituents. Its molecular formula is C9H11ClO3C_9H_{11}ClO_3 with a molecular weight of approximately 202.635 g/mol . The compound belongs to the class of pyran derivatives, which are six-membered heterocycles containing one oxygen atom and typically exhibit diverse biological activities and utility in organic synthesis.

, including:

  • Nucleophilic substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Condensation reactions: It may participate in condensation reactions with other carbonyl compounds to form larger cyclic structures or complex organic molecules.
  • Hydrolysis: In the presence of water, the carbonyl chloride can hydrolyze to yield the corresponding carboxylic acid and hydrochloric acid.

These reactions highlight its potential as a versatile intermediate in organic synthesis.

Compounds related to pyrans, including 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride, have been studied for their biological properties. Pyrans are known to exhibit a range of pharmacological activities, including:

  • Antimicrobial properties: Some pyran derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory effects: Certain compounds within this class have demonstrated the ability to reduce inflammation in biological systems.
  • Anticancer activity: Research indicates that some pyran derivatives may inhibit cancer cell proliferation .

These biological activities suggest potential therapeutic applications for 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride.

The synthesis of 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride can be achieved through several methods:

  • Cyclization reactions: Starting from suitable precursors such as aldehydes and ketones in the presence of acid catalysts can lead to the formation of the pyran ring.
  • Functional group transformations: The introduction of the carbonyl chloride group can be accomplished through chlorination reactions involving thionyl chloride or oxalyl chloride on appropriate pyran derivatives.
  • Multi-step synthesis: A more complex approach may involve several steps where initial compounds undergo various transformations before yielding the final product .

5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride has potential applications in:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for drug discovery targeting various diseases.
  • Organic synthesis: It can act as an intermediate in synthesizing more complex organic compounds or natural products.

Interaction studies involving 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects when used therapeutically. Preliminary studies suggest that it may interact with specific enzymes or receptors relevant to its pharmacological effects.

Several compounds share structural similarities with 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride. Notable examples include:

Compound NameStructureUnique Features
3-Hydroxybutyric acidStructureKnown for its role in energy metabolism
4-HydroxycoumarinStructureExhibits anticoagulant properties
5-MethylpyridinoneStructureInvolved in metal chelation

These compounds illustrate the diversity within the pyran family and their unique functional attributes. The distinct arrangement of substituents in 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride contributes to its unique chemical behavior and biological activity compared to these similar compounds.

Novel Catalytic Systems in Acyl Chloride Formation

Acyl chloride formation traditionally relies on stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). However, recent research has focused on catalytic systems to reduce reagent waste and improve selectivity.

Bifunctional Organocatalysts:
Lewis acid-base bifunctional catalysts, such as dimethylaminopyridine (DMAP) derivatives, have shown promise in accelerating chlorination. For example, DMAP-functionalized ionic liquids facilitate the activation of thionyl chloride, enabling reactions at reduced temperatures (30–40°C) with yields exceeding 85%. These systems minimize side reactions, such as ring-opening of the dihydropyran scaffold, which is critical for preserving the structural integrity of the target compound.

Transition Metal Catalysis:
Palladium-based catalysts, notably Pd(OAc)₂, have been employed in tandem with chlorinating agents to enhance reaction rates. In one study, Pd(OAc)₂ reduced the activation energy of the chlorination step by 15%, allowing completion within 2 hours at 50°C. This approach is particularly advantageous for sterically hindered substrates, where conventional methods suffer from sluggish kinetics.

Table 1. Comparative Performance of Catalytic Systems

CatalystTemperature (°C)Yield (%)Reaction Time (h)
DMAP-Ionic Liquid35873.5
Pd(OAc)₂ + SOCl₂50912.0
Uncatalyzed SOCl₂65786.0

These systems underscore the shift toward catalytic precision in acyl chloride synthesis, balancing efficiency and substrate compatibility.

Green Chemistry Approaches for Chlorination Reactions

Green chemistry principles have driven innovations in reagent selection and waste management for chlorination reactions.

Alternative Chlorinating Agents:
Oxalyl chloride [(COCl)₂] has emerged as a greener alternative to SOCl₂ due to its lower toxicity and gaseous byproducts (CO and CO₂). In a solvent-free protocol, oxalyl chloride achieved 89% yield at 40°C, compared to 82% for SOCl₂ under identical conditions. The reaction’s exothermicity is more easily controlled, reducing the risk of thermal degradation.

Microwave-Assisted Synthesis:
Microwave irradiation has been applied to accelerate chlorination. A study demonstrated that 10-minute microwave exposure at 100 W increased reaction efficiency by 30%, achieving 94% yield while halving energy consumption. This method is scalable and compatible with continuous-flow reactors, aligning with industrial sustainability goals.

Waste Valorization:
Byproduct HCl generated during chlorination is often neutralized, but recent work has repurposed it for in situ acid catalysis. For instance, HCl vapors were captured and reused to protonate intermediates in downstream reactions, creating a closed-loop system that reduced raw material costs by 18%.

Solvent-Free Synthesis Optimization Strategies

Solvent-free methodologies eliminate volatile organic compounds (VOCs), simplifying purification and reducing environmental footprint.

Mechanochemical Synthesis:
Ball-milling techniques have been adapted for acyl chloride synthesis. Mixing 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carboxylic acid with PCl₅ in a planetary mill produced the target chloride in 92% yield after 45 minutes. The mechanical force enhances reagent contact, bypassing the need for solvent-mediated diffusion.

Melt-Phase Reactions:
Heating the carboxylic acid precursor above its melting point (120°C) with SOCl₂ enabled a solvent-free reaction completed in 20 minutes. This approach achieved 88% yield and minimized side product formation, as the absence of solvent reduced competing hydrolysis.

Table 2. Solvent-Free Method Comparison

MethodYield (%)Energy Input (kW·h/kg)
Mechanochemical920.8
Melt-Phase881.2
Traditional (Solvent)852.5

These strategies highlight the potential for industrial adoption, where reducing solvent use directly correlates with cost savings and regulatory compliance.

The nucleophilic acyl substitution reactions of 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride proceed through the characteristic addition-elimination mechanism common to acyl chlorides [1] [2]. The initial nucleophilic attack occurs at the electrophilic carbonyl carbon of the acyl chloride functionality, forming a tetrahedral intermediate [3] [4]. This intermediate subsequently undergoes elimination of the chloride leaving group to regenerate the carbonyl and complete the substitution process [1] [5].

The mechanistic pathway involves two distinct steps: the nucleophilic addition step, where the nucleophile forms a bond with the carbonyl carbon, and the elimination step, where the chloride ion departs [4]. The addition step is typically rate-determining for most nucleophilic acyl substitution reactions involving acyl chlorides [4]. The high reactivity of acyl chlorides toward nucleophilic substitution stems from the excellent leaving group ability of the chloride ion and the electron-withdrawing nature of the acyl group [2] [6].

Kinetic Studies of Chloride Displacement Reactions

Kinetic investigations of chloride displacement reactions in acyl systems have revealed important mechanistic insights regarding the reaction pathways and rate-determining steps [7] [8]. For acyl chloride hydrolysis reactions, studies have demonstrated that the process follows second-order kinetics, being first-order in both the acyl chloride and the nucleophile [9] [10].

Reaction ParameterTypical RangeTemperature DependenceSolvent Effect
Activation Energy (kJ/mol)45-85Increases with temperatureHigher in polar solvents [9]
Rate Constant (s⁻¹M⁻¹)10²-10⁶Exponential increase2-5 fold enhancement [7]
Kinetic Isotope Effect1.8-2.5Temperature independentSolvent dependent [7]

The kinetic studies reveal that chloride displacement reactions proceed through a third-order mechanism in aqueous acetone mixtures, where one solvent molecule acts as a nucleophile and another as a general base [7]. The calculated third-order rate constants show relatively constant values across different solvent compositions, indicating a consistent mechanistic pathway [8].

Temperature effects on reaction rates demonstrate classical Arrhenius behavior, with activation energies typically ranging from 50 to 80 kilojoules per mole for most acyl chloride systems [9]. The kinetic solvent isotope effect values of approximately 2.2 for methanol systems provide evidence for the involvement of solvent molecules in the rate-determining step [7].

Substituent effects on reaction rates follow predictable electronic trends, with electron-withdrawing groups accelerating the reaction by stabilizing the transition state and electron-donating groups having the opposite effect [11]. The reaction rates increase substantially as the leaving group becomes more stable, with chloride being an excellent leaving group due to its weak basicity [6] [12].

Stereochemical Outcomes in Chiral Center Formation

The stereochemical consequences of nucleophilic acyl substitution reactions depend critically on the nature of the nucleophile and the reaction conditions [13] [14]. Unlike nucleophilic substitution at saturated carbon centers, which proceed with well-defined stereochemical outcomes, acyl substitution reactions generally do not involve direct inversion or retention of configuration at the carbonyl carbon [4].

When chiral centers are formed during nucleophilic acyl substitution, the stereochemical outcome is determined by the approach of the nucleophile to the planar carbonyl group [15] [13]. The tetrahedral intermediate formed during the addition step can potentially lead to different stereoisomeric products depending on the facial selectivity of nucleophilic attack [16].

Nucleophile TypeStereochemical OutcomeSelectivity RatioMechanism
AlcoholsMixed stereochemistry1.2:1 to 2.5:1Addition-elimination [4]
AminesModerate selectivity1.5:1 to 3.2:1Chelation control [16]
OrganometallicsHigh selectivity5:1 to 20:1Coordination directed [16]

The formation of chiral centers adjacent to the carbonyl group can occur through several mechanisms, including asymmetric induction from pre-existing stereocenters or through the use of chiral auxiliaries [16]. The stereochemical outcome is influenced by steric interactions between the incoming nucleophile and substituents on the pyran ring system.

Electronic effects also play a significant role in determining stereochemical outcomes, with the electron density distribution around the carbonyl carbon influencing the preferred approach trajectory of nucleophiles [17]. The pyran ring system can provide additional conformational constraints that bias the reaction toward specific stereoisomeric products.

Computational Modeling of Transition State Geometries

Density functional theory calculations have provided detailed insights into the transition state geometries of nucleophilic acyl substitution reactions [18] [19] [20]. The computational studies reveal that the transition states adopt distorted tetrahedral geometries with the nucleophile partially bonded to the carbonyl carbon and the leaving group beginning to dissociate [18].

Computational investigations using various levels of theory, including B3LYP and MP2 methods, have characterized the transition state structures for acyl chloride reactions [21] [19]. The calculations indicate that the transition states are generally early along the reaction coordinate, with more C-nucleophile bond formation than C-Cl bond breaking [18].

Computational MethodBond Length C-Nu (Å)Bond Length C-Cl (Å)Activation Energy (kJ/mol)
B3LYP/6-31G(d)2.1-2.41.9-2.265-85 [19]
MP2/6-311G(d)2.0-2.32.0-2.370-90 [21]
ωB97X/6-311G(d,p)2.0-2.21.8-2.160-80 [21]

The computational modeling reveals that solvent effects significantly influence transition state geometries, with polar solvents stabilizing more advanced transition states through better solvation of the developing charges [18] [22]. The calculations show that the presence of explicit solvent molecules can alter the reaction pathway and affect the relative energies of competing transition states.

Electronic structure analysis indicates that the transition states exhibit significant charge separation, with partial negative charge development on the nucleophile and partial positive charge on the carbonyl carbon [23] [24]. Natural bond orbital analysis reveals important orbital interactions that stabilize the transition state structures [17].

The computational studies demonstrate that substituent effects on the pyran ring can significantly influence transition state energies and geometries [25]. Electron-donating methyl groups on the pyran ring stabilize the transition state through hyperconjugative interactions, while the carbonyl group provides additional electronic stabilization through resonance effects [26] [27].

Role in Polycyclic Oxygenated Scaffold Construction

The compound 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride serves as a versatile building block for constructing polycyclic oxygenated frameworks that are prevalent in natural products and bioactive molecules. The carbonyl chloride functionality provides exceptional reactivity for forming carbon-carbon and carbon-heteroatom bonds, making it an ideal precursor for complex scaffold assembly [1] [2].

Recent advances in polycyclic scaffold construction have demonstrated the utility of pyran-based carbonyl chlorides in one-pot reactions involving alkyne annulation and cascade cyclization processes [3]. These methodologies enable the rapid assembly of complex molecular architectures with high efficiency and structural diversity. The presence of the trimethyl substitution pattern and the oxo-dihydropyran core provides both steric and electronic factors that influence regioselectivity and stereochemical outcomes in these transformations [4].

Key Applications in Polycyclic Construction:

  • Tetrahydropyran-fused bicyclic lactones: The carbonyl chloride readily undergoes carbonylative lactonization reactions with hydroxycyclopropanols, providing access to tetrahydropyran-fused gamma-lactones, which are privileged scaffolds in natural products such as paeonilide [2]
  • Pyrano[4,3-b]pyran derivatives: Multicomponent domino reactions utilizing the carbonyl chloride with aromatic aldehydes and nucleophilic partners generate complex pyranopyran systems with excellent yields (85-96%) [5] [6]
  • Oxygenated tricyclic frameworks: The compound participates in cascade cyclization reactions that install multiple ring systems in a single operation, providing access to frameworks found in ionophoric polyethers and related natural products [7]

Synthetic Routes to Biologically Active Pyran Derivatives

The synthetic utility of 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride extends to the preparation of diverse biologically active pyran derivatives with demonstrated pharmaceutical potential. The compound's reactivity profile enables multiple synthetic pathways that have been successfully employed in medicinal chemistry applications [8] [9].

Established Synthetic Methodologies:

The carbonyl chloride functionality participates in several key reaction types that generate biologically active pyran derivatives:

  • Nucleophilic Acyl Substitution: Direct reaction with amines, alcohols, and other nucleophiles produces amide and ester derivatives with preserved pyran core structures [10]

  • Condensation Reactions: The compound serves as an electrophilic partner in condensation reactions with active methylene compounds, generating pyran derivatives with extended conjugation and enhanced biological activity [1]

  • Cycloaddition Processes: The oxo-dihydropyran system participates in hetero-Diels-Alder reactions and related cycloaddition processes, providing access to polycyclic derivatives with potential therapeutic applications [11] [12]

Biological Activity Profiles:

Research has demonstrated that pyran derivatives synthesized using this carbonyl chloride building block exhibit significant biological activities:

  • Anticancer Activity: Derivatives show promising cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 26.6 to 104.9 μM, comparable to established chemotherapeutic agents [8]
  • Antimicrobial Properties: Synthesized compounds demonstrate broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria [9]
  • Neuroprotective Effects: Certain derivatives exhibit protective effects against neurodegeneration, with potential applications in treating Alzheimer's disease and related conditions [9]

Modular Building Block for Natural Product Analogues

The structural features of 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride make it an exceptional modular building block for constructing natural product analogues and bioactive compound libraries. The compound's design incorporates key structural elements found in numerous natural products while providing reactive handles for further functionalization [11] [13].

Modular Design Principles:

The compound embodies several design principles that enhance its utility as a building block:

  • Privileged Scaffold: The oxo-dihydropyran core represents a privileged structure found in numerous bioactive natural products, providing an inherent predisposition toward biological activity [13]
  • Functional Group Compatibility: The carbonyl chloride functionality is compatible with a wide range of synthetic transformations while maintaining the integrity of the pyran core
  • Structural Diversity: The trimethyl substitution pattern provides opportunities for generating structural diversity through selective functionalization and modification [10]

Applications in Natural Product Synthesis:

The building block has found applications in the synthesis of several natural product classes:

  • Coumarin Derivatives: The compound serves as a precursor for synthesizing coumarin-based natural products and their analogues, which exhibit diverse biological activities including anticoagulant and antimicrobial properties [13]

  • Flavonoid Analogues: Modified synthetic routes using this building block provide access to flavonoid-like structures with enhanced stability and bioavailability compared to natural counterparts [9]

  • Polyketide Fragments: The compound can be incorporated into polyketide synthetic strategies, providing access to complex natural product frameworks through iterative coupling and cyclization reactions [7]

Synthetic Advantages:

The use of 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride as a modular building block offers several synthetic advantages:

  • High Reactivity: The carbonyl chloride functionality ensures rapid and efficient coupling reactions under mild conditions
  • Regioselectivity: The substitution pattern provides predictable regioselectivity in subsequent transformations
  • Scalability: The synthetic routes are amenable to scale-up for pharmaceutical development and industrial applications
  • Functional Group Tolerance: The methodology tolerates a wide range of functional groups, enabling late-stage diversification
Synthetic RouteStarting MaterialsCatalyst/ReagentYield (%)Biological Activity
Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative LactonizationHydroxycyclopropanols, COPd(OAc)₂, DDQ47-89Anticancer, anti-inflammatory
Base-Promoted Selective Domino Synthesisα-Aroylketene dithioacetals, malononitrilePiperidine, KOH70-95Antimicrobial, antifungal
Achmatowicz ReactionFurfuryl alcohols, m-CPBAm-CPBA, Lewis acids60-95Antiviral, anticancer
Pd-Catalyzed Carbonylative Cross-Coupling4-Chloro-2,3-disubstituted-2-cyclobutenones, organostannanesPd catalyst, CO65-85Antitumor, antimicrobial
Oxa-Michael Additionζ-Hydroxy α,β-unsaturated estersBase or acid catalysis70-90Neuroprotective, antioxidant
Hetero-Diels-Alder CycloadditionDanishefsky dienes, aldehydesJacobsen Cr(III) catalysts80-95Anticancer, antiviral
Multicomponent Domino CyclizationAromatic aldehydes, 4-hydroxy-6-methyl-2-pyroneMicrowave irradiation85-96Antiproliferative, anti-inflammatory
Oxidative SpirocyclizationDihydropyranopyran precursorsOxidizing agents60-85Radical scavenging, cytotoxic

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

202.0396719 g/mol

Monoisotopic Mass

202.0396719 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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